2,6-Dimethyl-4-(2-methylpropyl)pyridine
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Overview
Description
2,6-Dimethyl-4-(2-methylpropyl)pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features two methyl groups at positions 2 and 6, and a 2-methylpropyl group at position 4 on the pyridine ring. Pyridine derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(2-methylpropyl)pyridine can be achieved through various methods. One common approach involves the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at 120°C. This method yields 2-substituted pyridines, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of pyridine derivatives often involves catalytic processes. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, allows for the efficient formation of carbon-carbon bonds under mild conditions. This method is particularly advantageous due to its functional group tolerance and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(2-methylpropyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: NBS in the presence of light or heat to facilitate free radical halogenation.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of partially or fully hydrogenated pyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
2,6-Dimethyl-4-(2-methylpropyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(2-methylpropyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine: Lacks the 2-methylpropyl group at position 4.
4-Isobutylpyridine: Lacks the methyl groups at positions 2 and 6.
2,4,6-Trimethylpyridine: Contains an additional methyl group at position 4 instead of the 2-methylpropyl group.
Uniqueness
2,6-Dimethyl-4-(2-methylpropyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and 2-methylpropyl groups on the pyridine ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
89406-86-0 |
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Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2,6-dimethyl-4-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C11H17N/c1-8(2)5-11-6-9(3)12-10(4)7-11/h6-8H,5H2,1-4H3 |
InChI Key |
IBGZNEDKKQUIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CC(C)C |
Origin of Product |
United States |
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